molecular formula C8H5F2NO2 B1349296 4-(Difluoromethoxy)phenyl isocyanate CAS No. 58417-15-5

4-(Difluoromethoxy)phenyl isocyanate

Cat. No. B1349296
CAS RN: 58417-15-5
M. Wt: 185.13 g/mol
InChI Key: XLUSNOUGZQJPRN-UHFFFAOYSA-N
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Description

4-(Difluoromethoxy)phenyl isocyanate, also known as 1-(difluoromethoxy)-4-isocyanatobenzene, is an organic building block containing an isocyanate group .


Molecular Structure Analysis

The molecule is planar, according to X-ray crystallography. The N=C=O linkage is nearly linear. The C=N and C=O distances are respectively 1.195 and 1.173 Å .


Physical And Chemical Properties Analysis

The physical properties of 4-(Difluoromethoxy)phenyl isocyanate include a boiling point of 209 °C, a density of 1.323 g/mL at 25 °C, and a refractive index of 1.495 . It has a molecular weight of 185.13 .

Scientific Research Applications

Kinetic Studies and Reaction Mechanisms

  • Research by Yang et al. (2010) on the reaction of 4-hydroxybenzyl alcohol with phenyl isocyanate revealed a notable induction phase and two reaction phases with different activation energies. This study provides insights into the kinetics and mechanism of reactions involving phenyl isocyanate derivatives (Yang et al., 2010).

Cyclotrimerization Reactions

  • Špírková et al. (1994) explored the cyclotrimerization of phenyl isocyanate, catalyzed by various catalysts, leading to the formation of several products such as urethane, allophanate, and isocyanurate. This demonstrates the diverse chemical transformations possible with phenyl isocyanate (Špírková et al., 1994).

Applications in Li-ion Batteries

  • Zhang (2006) reported that aromatic isocyanates, including phenyl isocyanate, can enhance the performance of Li-ion batteries by reducing initial irreversible capacities and improving cycleability (Zhang, 2006).

Synthesis and Characterization of Compounds

  • Xiao (2013) synthesized 4-trifluoromethoxy phenyl isocyanate and used it in the synthesis of triflumuro, highlighting the application of phenyl isocyanate derivatives in chemical synthesis (Xiao, 2013).

Polymerization and Conformation Studies

  • Research on the polymerization of novel α,ω-diisocyanate monomers by Sakai et al. (2004) demonstrated the formation of poly(phenyl isocyanate) with specific structural features, contributing to the understanding of polymer chemistry involving isocyanate compounds (Sakai et al., 2004).

Environmental and Health Monitoring

  • Vogel and Karst (2002) developed a method using 4-Nitro-7-piperazino-2,1,3-benzoxadiazole for monitoring airborne isocyanates, demonstrating the importance of phenyl isocyanate derivatives in environmental and health safety (Vogel & Karst, 2002).

Safety And Hazards

4-(Difluoromethoxy)phenyl isocyanate is considered hazardous. It is toxic if swallowed, in contact with skin, or if inhaled. It causes skin irritation, serious eye irritation, and may cause an allergic skin reaction. It may cause allergy or asthma symptoms or breathing difficulties if inhaled .

properties

IUPAC Name

1-(difluoromethoxy)-4-isocyanatobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F2NO2/c9-8(10)13-7-3-1-6(2-4-7)11-5-12/h1-4,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLUSNOUGZQJPRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=C=O)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80369869
Record name 4-(Difluoromethoxy)phenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80369869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Difluoromethoxy)phenyl isocyanate

CAS RN

58417-15-5
Record name 4-(Difluoromethoxy)phenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80369869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(difluoromethoxy)-4-isocyanatobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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